

Spectroscopic Validation of 3,3-Dimethoxypropanenitrile: A Comparative Purity and Identity Guide

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Compound of Interest

Compound Name: 3,3-Dimethoxypropanenitrile

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This guide provides a comprehensive spectroscopic validation of **3,3-Dimethoxypropanenitrile**, a key intermediate in pharmaceutical and fine chemical synthesis. [1][2] Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a comparative analysis of spectroscopic data to confirm the purity and identity of the compound. The guide compares the spectral features of **3,3-Dimethoxypropanenitrile** with potential precursors and related compounds, such as acrylonitrile and 3-methoxypropionitrile, to aid in the identification of potential impurities.

Executive Summary

The identity and purity of **3,3-Dimethoxypropanenitrile** can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide provides reference data and methodologies for these techniques, establishing a benchmark for quality control and assurance in research and manufacturing environments.

Spectroscopic Analysis: Comparative Data

The following tables summarize the key spectroscopic data for **3,3-Dimethoxypropanenitrile** and two common related substances, 3-Methoxypropionitrile and Acrylonitrile. This comparative data is essential for identifying the target compound and distinguishing it from potential impurities.

¹H Nuclear Magnetic Resonance (NMR) Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3,3-Dimethoxypropanenitrile	~4.6	Triplet	1H	CH
	~3.4	Singlet	6H	2 x OCH ₃
	~2.6	Doublet	2H	CH ₂
3-Methoxypropionitrile	3.60	Triplet	2H	OCH ₂
	3.41	Singlet	3H	OCH ₃
	2.61	Triplet	2H	CH ₂ CN
Acrylonitrile	6.24	Doublet of Doublets	1H	=CH (trans to CN)
	6.11	Doublet of Doublets	1H	=CH (cis to CN)
	5.69	Doublet of Doublets	1H	=CH ₂

¹³C Nuclear Magnetic Resonance (NMR) Data

Compound	Chemical Shift (δ) ppm	Assignment
3,3-Dimethoxypropanenitrile[3]	~117	CN
~101	CH	
~54	2 x OCH ₃	
~25	CH ₂	
3-Methoxypropionitrile	117.9	CN
68.4	OCH ₂	
58.6	OCH ₃	
17.3	CH ₂ CN	
Acrylonitrile	117.1	CN
107.1	=CH ₂	
137.9	=CH	

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
3,3-Dimethoxypropanenitrile	~2950-2850	C-H stretch (alkane)
~2250	C≡N stretch	
~1100-1050	C-O stretch (acetal)	
3-Methoxypropionitrile[4]	2930, 2880, 2830	C-H stretch (alkane)
2250	C≡N stretch	
1120	C-O stretch	
Acrylonitrile[5]	3100-3000	C-H stretch (alkene)
2230	C≡N stretch	
1609	C=C stretch	
960	=C-H bend	

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3,3-Dimethoxypropanenitrile	115 [M] ⁺	84 [M-OCH ₃] ⁺ , 75 [CH(OCH ₃) ₂] ⁺
3-Methoxypropionitrile[6]	85 [M] ⁺	54 [M-OCH ₃] ⁺ , 45 [CH ₂ OCH ₃] ⁺
Acrylonitrile[7]	53 [M] ⁺	52 [M-H] ⁺ , 26 [CN] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program.

- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Instrumentation: Utilize a standard FTIR spectrometer.
- Data Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
 - Background: Collect a background spectrum of the clean KBr plates or empty ATR crystal prior to sample analysis.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

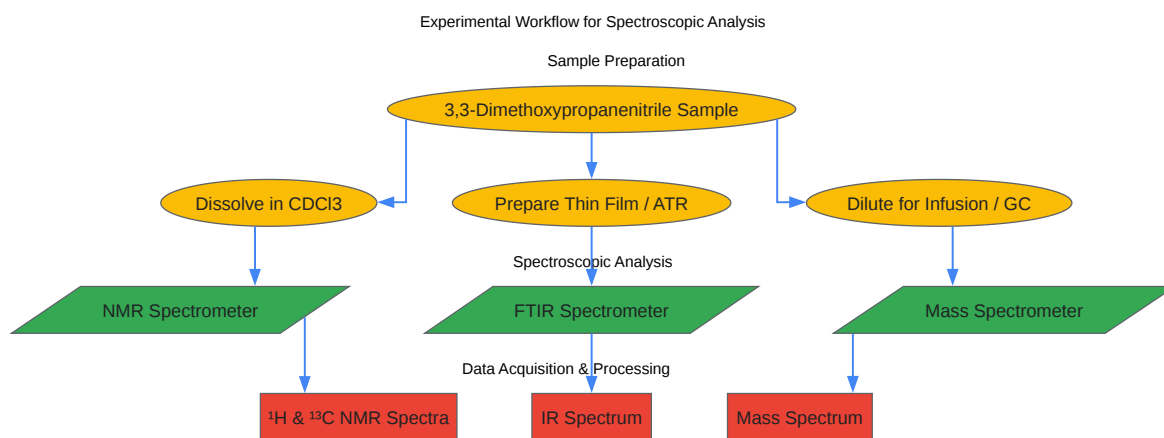
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 10 to 200.
 - Ion Source Temperature: 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

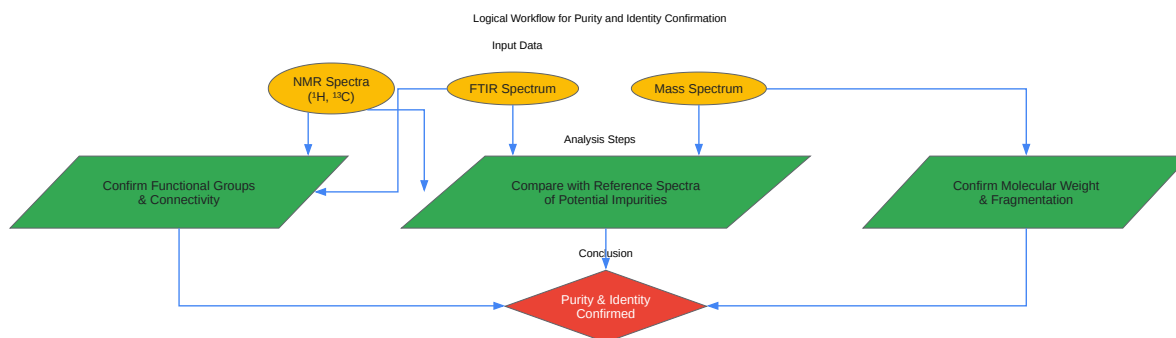
Visualization of Analytical Workflows

To further clarify the experimental and logical processes, the following diagrams have been generated.



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Caption: Experimental workflow for the spectroscopic analysis of **3,3-Dimethoxypropanenitrile**.



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